molecular formula C12H12N2O2 B1592921 4-(1,8-Naphthyridin-2-yl)butanoic acid CAS No. 886362-95-4

4-(1,8-Naphthyridin-2-yl)butanoic acid

Cat. No. B1592921
M. Wt: 216.24 g/mol
InChI Key: HFBITYXPNVQAGU-UHFFFAOYSA-N
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Description

“4-(1,8-Naphthyridin-2-yl)butanoic acid” is a chemical compound with the CAS Number: 2580216-60-8 . It is also known as 4-(1,8-naphthyridin-2-yl)butanoic acid hydrochloride . The compound has a molecular weight of 252.7 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “4-(1,8-Naphthyridin-2-yl)butanoic acid”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The Inchi Code for “4-(1,8-Naphthyridin-2-yl)butanoic acid” is 1S/C12H12N2O2.ClH/c15-11 (16)5-1-4-10-7-6-9-3-2-8-13-12 (9)14-10;/h2-3,6-8H,1,4-5H2, (H,15,16);1H .


Chemical Reactions Analysis

The synthesis of “4-(1,8-Naphthyridin-2-yl)butanoic acid” involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .


Physical And Chemical Properties Analysis

“4-(1,8-Naphthyridin-2-yl)butanoic acid” is a powder at room temperature .

Safety And Hazards

The safety information for “4-(1,8-Naphthyridin-2-yl)butanoic acid” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including “4-(1,8-Naphthyridin-2-yl)butanoic acid”, has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that there may be ongoing research and development in this area.

properties

IUPAC Name

4-(1,8-naphthyridin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10/h2-3,6-8H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBITYXPNVQAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649692
Record name 4-(1,8-Naphthyridin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,8-Naphthyridin-2-yl)butanoic acid

CAS RN

886362-95-4
Record name 1,8-Naphthyridine-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,8-Naphthyridin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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